3-Bromo-5-(pyrazin-2-ylamino)-benzamide
Description
3-Bromo-5-(pyrazin-2-ylamino)-benzamide is a brominated benzamide derivative featuring a pyrazine-2-ylamino substituent at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to the structural versatility of benzamide derivatives, which are known for their roles in biochemical processes and therapeutic applications, including anticancer and antimicrobial activities . Synthetic routes for such compounds often involve palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) and microwave-assisted cyclization, as demonstrated in related benzamide syntheses .
Properties
Molecular Formula |
C11H9BrN4O |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
3-bromo-5-(pyrazin-2-ylamino)benzamide |
InChI |
InChI=1S/C11H9BrN4O/c12-8-3-7(11(13)17)4-9(5-8)16-10-6-14-1-2-15-10/h1-6H,(H2,13,17)(H,15,16) |
InChI Key |
KDHNICLMZQPGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NC2=CC(=CC(=C2)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound and its pyridine/thiourea analogs achieve high yields (~80–95%) via coupling reactions, whereas direct benzoylation (e.g., Rip-B) results in moderate yields (80%) .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectral Data
Key Observations :
- Thermal Stability : Rip-B and Rip-D exhibit lower melting points (90–96°C) compared to brominated analogs, likely due to reduced crystallinity from flexible substituents (e.g., ethylamide chains) .
- Spectral Signatures : The target compound’s pyrazine ring generates distinct aromatic proton shifts (δ 8.0–8.5 ppm), differentiating it from methoxy- or hydroxy-substituted derivatives .
Table 3: Bioactivity and Pharmacokinetic Comparisons
Key Observations :
- Antimicrobial Potential: The target compound’s bromine and pyrazine groups may enhance activity against Pseudomonas aeruginosa, a common drug-resistant pathogen .
- ADMET Limitations : While benzamide derivatives generally exhibit moderate solubility, bulky substituents (e.g., trifluoromethoxy in ) may reduce metabolic stability compared to simpler analogs like Rip-B .
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